Product packaging for 4-(Oxiran-2-yl)pyridine(Cat. No.:)

4-(Oxiran-2-yl)pyridine

Cat. No.: B1250821
M. Wt: 121.14 g/mol
InChI Key: KRROYLIDJBSPDW-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and are particularly prevalent in medicinal chemistry and materials science. openmedicinalchemistryjournal.commsu.edu Pyridine (B92270), an aromatic six-membered heterocycle containing one nitrogen atom, is a core scaffold in numerous natural products, pharmaceuticals, and functional materials. researchgate.netbeilstein-journals.org The functionalization of the pyridine ring is a key area of research, aiming to introduce diverse chemical properties and to construct more complex molecular architectures. beilstein-journals.org The introduction of an oxirane ring at the 4-position of the pyridine nucleus, as seen in 4-(Oxiran-2-yl)pyridine, imparts a unique reactivity profile, enabling a wide range of chemical transformations.

Significance of Epoxide-Functionalized Pyridines in Contemporary Organic Synthesis

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which renders them susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is a cornerstone of their utility in organic synthesis, allowing for the stereospecific introduction of two adjacent functional groups. When an epoxide is attached to a pyridine ring, the resulting molecule becomes a powerful synthetic intermediate. The pyridine moiety can influence the reactivity of the epoxide and can also serve as a site for further modification or as a ligand for metal catalysts. Epoxide-functionalized pyridines are therefore highly sought after for the construction of complex molecules with potential biological activity or specific material properties.

Overview of Key Research Domains Investigated for this compound

Research into this compound and its derivatives spans several key domains:

Synthetic Methodology: A primary focus is the development of efficient and selective methods for the synthesis of this compound itself. This includes exploring various epoxidation techniques of 4-vinylpyridine (B31050). lookchem.com

Medicinal Chemistry: The compound serves as a crucial starting material for the synthesis of a wide array of molecules with potential therapeutic applications. The reactive epoxide ring allows for the introduction of various pharmacophores, leading to the exploration of derivatives for their anticancer and antimicrobial properties.

Polymer Chemistry: The ability of the epoxide ring to undergo ring-opening polymerization makes this compound a candidate monomer for the creation of functional polymers. These polymers can exhibit unique properties due to the incorporated pyridine units. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B1250821 4-(Oxiran-2-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

4-(oxiran-2-yl)pyridine

InChI

InChI=1S/C7H7NO/c1-3-8-4-2-6(1)7-5-9-7/h1-4,7H,5H2

InChI Key

KRROYLIDJBSPDW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC=NC=C2

Synonyms

4-pyridyloxirane

Origin of Product

United States

Synthetic Methodologies for 4 Oxiran 2 Yl Pyridine

Strategies for the Preparation of 4-(Oxiran-2-yl)pyridine Precursors

Synthesis of 4-Vinylpyridine (B31050) Derivatives

Several methods exist for the synthesis of 4-vinylpyridine. A common industrial method involves the condensation of 4-methylpyridine (B42270) (also known as γ-picoline) with formaldehyde. wikipedia.orglookchem.com This reaction forms 4-pyridineethanol, which is subsequently dehydrated to yield 4-vinylpyridine. lookchem.com Another approach is the dehydrogenation of 4-ethylpyridine, often achieved by passing it over a heated catalyst. acs.org

For laboratory-scale syntheses, the Wittig reaction provides a versatile route. organic-chemistry.org This involves the reaction of an appropriate phosphorus ylide with 4-pyridinecarboxaldehyde (B46228). rsc.org For instance, 4-bromopyridine (B75155) hydrochloride can be reacted with 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to produce 4-vinylpyridine. chemicalbook.com

Approaches to Related Pyridine-Functionalized Olefins

The synthesis of substituted this compound derivatives requires access to correspondingly substituted 4-vinylpyridine precursors. These can be prepared using similar methodologies to those described for the parent 4-vinylpyridine. For example, a Wittig-type reaction can be employed to synthesize 4-[2-(4-formylphenyl)vinyl]pyridine from terephthalaldehyde (B141574) and the appropriate Wittig reagent. google.com

Enantioselective Epoxidation Protocols for 4-Vinylpyridine

Achieving enantioselectivity in the epoxidation of 4-vinylpyridine is crucial for applications where chirality is important, such as in the synthesis of pharmaceuticals.

Catalytic Systems for Asymmetric Epoxidation (e.g., Sharpless, Jacobsen-Katsuki)

While the Sharpless epoxidation is highly effective for allylic alcohols, the Jacobsen-Katsuki epoxidation is well-suited for the enantioselective epoxidation of unfunctionalized alkenes like 4-vinylpyridine. wikipedia.orgopenochem.org This method utilizes a chiral manganese-salen complex as a catalyst and an oxidant such as sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.org The catalyst, being C2-symmetric, effectively controls the stereochemical outcome of the reaction. wikipedia.org The addition of a pyridine (B92270) N-oxide derivative has been shown to be beneficial, improving the reaction rate, product yield, and enantioselectivity. organic-chemistry.org

Another powerful method for asymmetric epoxidation is the Shi epoxidation, which employs a fructose-derived organocatalyst and Oxone as the primary oxidant. wikipedia.orgorganic-chemistry.org This metal-free system is known for its effectiveness with trans-disubstituted and trisubstituted alkenes. wikipedia.orgsigmaaldrich.com

Regio- and Stereochemical Control in Epoxidation Reactions

For 4-vinylpyridine, regioselectivity is straightforward as there is only one double bond to be epoxidized. The primary challenge lies in controlling the stereochemistry to produce a single enantiomer of the epoxide. In the Jacobsen-Katsuki epoxidation, the choice of the chiral salen ligand dictates the facial selectivity of the oxygen transfer. organic-chemistry.org Two models, proposed by Jacobsen and Katsuki, help to explain the approach of the substrate to the flat catalyst. organic-chemistry.org The mechanism is complex and may involve radical intermediates or a concerted pathway, depending on the substrate and reaction conditions. organic-chemistry.orgpitt.edu

The Shi epoxidation is believed to proceed through a dioxirane (B86890) intermediate generated from the ketone catalyst. organic-chemistry.org The stereocenters on the fructose-derived catalyst are in close proximity to the reactive center, allowing for efficient stereochemical communication and high enantioselectivity. organic-chemistry.org

Interactive Data Table: Catalytic Systems for Asymmetric Epoxidation

Catalytic SystemTypical OxidantKey Features
Jacobsen-Katsuki EpoxidationSodium hypochloriteUtilizes a chiral manganese-salen complex; effective for unfunctionalized alkenes. wikipedia.orgopenochem.org
Shi EpoxidationOxoneEmploys a fructose-derived organocatalyst; a metal-free system. wikipedia.orgorganic-chemistry.org

Diastereoselective Synthesis of this compound

Alternative Synthetic Routes to this compound

Beyond the direct epoxidation of 4-vinylpyridine, several alternative strategies exist for the synthesis of this compound. These methods often involve the construction of the oxirane ring from non-alkene precursors, providing valuable alternatives when the starting vinyl compound is unavailable or when different regiochemical or stereochemical outcomes are desired.

Cyclization Reactions for Oxirane Ring Formation

One major class of alternative methods involves the intramolecular cyclization of a precursor molecule to form the three-membered oxirane ring. A prominent example of this is the Darzens condensation reaction. organic-chemistry.orgthieme-connect.de This reaction involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester. organic-chemistry.orgthieme-connect.de For the synthesis of a precursor to this compound, 4-pyridinecarboxaldehyde would be reacted with an α-haloacetate ester. The resulting glycidic ester can then undergo hydrolysis and decarboxylation to potentially yield the desired epoxide. thieme-connect.de

The reaction mechanism proceeds through the deprotonation of the α-halo ester by the base, followed by a nucleophilic attack on the carbonyl compound. organic-chemistry.org A subsequent intramolecular SN2 reaction then forms the epoxide ring. organic-chemistry.org The choice of base and reaction conditions can influence the diastereoselectivity of the epoxide formation. organic-chemistry.orgmetu.edu.tr

Another significant cyclization approach is the Corey-Chaykovsky reaction. acs.org This reaction utilizes a sulfur ylide to convert a carbonyl group into an epoxide. acs.org In the context of synthesizing this compound, 4-pyridinecarboxaldehyde would be treated with a suitable sulfur ylide, such as one generated from trimethylsulfonium (B1222738) iodide and a base. This method is known for its high efficiency in epoxide formation. acs.org Asymmetric versions of the Corey-Chaykovsky reaction, employing chiral sulfonium (B1226848) salts, have been developed to produce enantiomerically enriched epoxides. acs.org

Approaches via Halohydrin Intermediates

The formation and subsequent cyclization of halohydrin intermediates represent a classic and widely used method for synthesizing epoxides. acs.orgtsijournals.comthieme-connect.de This two-step process begins with the formation of a halohydrin from an alkene or a diol. In the case of starting from 4-vinylpyridine, the addition of a hypohalous acid (HOX, where X is Cl, Br, or I) across the double bond would yield a 1-halo-2-(pyridin-4-yl)ethanol.

Alternatively, a diol can be converted into a halohydrin. thieme-connect.de The crucial second step is the intramolecular cyclization of the halohydrin to the epoxide, which is typically achieved by treatment with a base. thieme-connect.dejocpr.com The base removes the acidic proton from the hydroxyl group, and the resulting alkoxide ion displaces the adjacent halide via an intramolecular Williamson ether synthesis (an SN2 reaction), closing the ring to form the oxirane. thieme-connect.de

Commonly used bases for this transformation include potassium carbonate, sodium hydroxide, and potassium tert-butoxide. thieme-connect.de The choice of base and solvent is critical to optimize the yield and minimize side reactions, such as dehydrohalogenation. thieme-connect.de For instance, potassium carbonate is considered a mild base, making it suitable for substrates prone to side reactions. thieme-connect.de The reaction is often carried out in polar protic solvents like methanol (B129727) or ethanol (B145695). thieme-connect.de

The regioselectivity of the initial halohydrin formation and the stereospecificity of the subsequent cyclization are key considerations in this synthetic route.

Optimization of Reaction Conditions for Research Scale Synthesis

The successful synthesis of this compound on a research scale hinges on the careful optimization of several reaction parameters to maximize yield and purity while ensuring reproducibility. Key variables that are typically fine-tuned include the choice of reagents, catalysts, solvents, temperature, and reaction time.

For direct epoxidation methods, the selection of the oxidizing agent is paramount. While powerful peroxy acids can be effective, they may also lead to over-oxidation or side reactions. The optimization process often involves screening different oxidants and their respective catalysts. For example, in metal-catalyzed epoxidations, the nature of the metal center and the ligand can dramatically influence the reaction's efficiency and selectivity. capes.gov.brresearchgate.net

The choice of solvent can significantly impact reaction rates and selectivity. Solvents must be chosen to ensure the solubility of all reactants and catalysts while remaining inert to the reaction conditions. For instance, in halohydrin-based routes, polar protic solvents are often preferred for the cyclization step. thieme-connect.de

Temperature control is another critical factor. Many epoxidation and cyclization reactions are exothermic, and maintaining a specific temperature range can be crucial for preventing side reactions and ensuring the stability of the product. Cooling the reaction mixture is often necessary, particularly during the addition of strong bases or oxidizing agents. thieme-connect.de

The molar ratio of reactants is also a key parameter to optimize. Using a slight excess of one reagent can help drive the reaction to completion, but a large excess can lead to purification challenges and unwanted byproducts. researchgate.net

Below is a table summarizing key parameters that are often optimized for the synthesis of epoxides, which are applicable to the synthesis of this compound.

ParameterTypical Range/OptionsInfluence on Reaction
Oxidizing Agent m-CPBA, H₂O₂, OxoneAffects yield, selectivity, and side reactions
Catalyst Metal complexes (e.g., Ru, Mn, Fe), OrganocatalystsIncreases reaction rate and can impart stereoselectivity
Base (for halohydrin route) K₂CO₃, NaOH, t-BuOKPromotes intramolecular cyclization
Solvent Dichloromethane, Methanol, Acetonitrile, WaterInfluences solubility, reaction rate, and selectivity
Temperature -78 °C to Room TemperatureControls reaction rate and minimizes side reactions
Molar Ratio of Reactants 1:1 to 1:1.5Drives reaction to completion, affects yield and purity

Chemical Reactivity and Transformation Mechanisms of 4 Oxiran 2 Yl Pyridine

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high reactivity of the three-membered oxirane ring is a consequence of significant ring strain and the polarization of the C-O bonds. Nucleophilic attack on one of the carbon atoms of the epoxide leads to the cleavage of a C-O bond, relieving the ring strain and forming a new carbon-nucleophile bond. smolecule.com These reactions can be catalyzed by both acids and bases. researchgate.net Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack by weak nucleophiles. In basic or neutral media, strong nucleophiles directly attack the epoxide ring. researchgate.net

The reaction of 4-(oxiran-2-yl)pyridine with oxygen-centered nucleophiles like water and alcohols typically yields 1,2-diol or 2-alkoxy-1-phenylethanol derivatives, respectively. wizeprep.comurfu.ru These reactions are often catalyzed by an acid to activate the epoxide ring. wizeprep.com For instance, the hydrolysis of epoxides, including those attached to a pyridine (B92270) ring, can proceed in the presence of a Lewis acid or a strong base to yield the corresponding diol. researchgate.net The reaction with alcohols follows a similar mechanism, leading to the formation of ether-alcohols. smolecule.com

NucleophileConditionsProduct
Water (H₂O)Acid or base catalysis1-(Pyridin-4-yl)ethane-1,2-diol
Alcohol (ROH)Acid catalysis2-Alkoxy-1-(pyridin-4-yl)ethan-1-ol

This table provides a general overview of the expected products from the reaction of this compound with oxygen-centered nucleophiles.

The reaction of this compound with nitrogen-centered nucleophiles is a widely employed method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds. uomustansiriyah.edu.iq Primary and secondary amines readily open the epoxide ring to form the corresponding amino alcohol derivatives. smolecule.comresearchgate.net The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking one of the epoxide carbons. uomustansiriyah.edu.iq

Amides, being less nucleophilic than amines, can also react with epoxides, although typically under more forcing conditions or with activation. libretexts.orgresearchgate.net The reaction of primary amides can lead to the formation of N-substituted products. nih.gov

The regioselectivity of the ring-opening with amines can be influenced by the reaction conditions and the nature of the amine. researchgate.net For example, the use of catalysts like scandium triflate (Sc(OTf)₃) has been shown to promote the regioselective ring-opening of 2-(oxiran-2-yl)pyridines with chiral primary amines. researchgate.net

NucleophileCatalyst/ConditionsProduct Type
Primary Amine (RNH₂)Typically no catalyst needed1-(Pyridin-4-yl)-2-(alkylamino)ethan-1-ol
Secondary Amine (R₂NH)Typically no catalyst needed1-(Pyridin-4-yl)-2-(dialkylamino)ethan-1-ol
Amide (RCONH₂)Heat or activationN-(2-hydroxy-2-(pyridin-4-yl)ethyl)amide

This table summarizes the general outcomes of the reaction between this compound and various nitrogen-centered nucleophiles.

Carbon-centered nucleophiles, such as organometallic reagents and enolates, are effective for forming new carbon-carbon bonds via the ring-opening of epoxides. researchgate.net Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles that readily attack the epoxide ring. uni-muenchen.de

Enolates, which are carbanions derived from carbonyl compounds, can also serve as nucleophiles for epoxide ring-opening. masterorganicchemistry.com The reaction of an enolate with this compound would lead to the formation of a γ-hydroxyketone or a related structure, depending on the nature of the enolate. researchgate.net These reactions are significant in synthetic chemistry for building more complex carbon skeletons. researchgate.net

NucleophileReagent TypeProduct Type
OrganometallicsGrignard (RMgX), Organolithium (RLi)1-(Pyridin-4-yl)-2-alkylethan-1-ol
EnolatesDerived from ketones or estersγ-Hydroxy carbonyl compound

This table illustrates the types of products formed from the reaction of this compound with carbon-centered nucleophiles.

Sulfur-containing nucleophiles, such as thiols (RSH), are highly effective for the ring-opening of epoxides due to the high nucleophilicity of sulfur. msu.edu These reactions typically proceed under mild conditions to yield β-hydroxy sulfides. unifi.it The reaction is analogous to that with alcohols but often occurs more readily. Thiolate anions (RS⁻) are even more potent nucleophiles. msu.edu

Phosphorus-centered nucleophiles, such as phosphines (R₃P), can also react with epoxides. walisongo.ac.id The reaction of a phosphine (B1218219) with an epoxide can lead to the formation of a phosphonium (B103445) salt, which can then undergo further transformations. walisongo.ac.id The nucleophilicity of the phosphine is a key factor in this reaction, with more electron-rich phosphines being more reactive. walisongo.ac.id

NucleophileReagent TypeProduct Type
Thiol (RSH)Sulfur nucleophile1-(Pyridin-4-yl)-2-(alkylthio)ethan-1-ol
Phosphine (R₃P)Phosphorus nucleophile(2-Hydroxy-2-(pyridin-4-yl)ethyl)phosphonium salt

This table outlines the expected products from the reaction of this compound with sulfur- and phosphorus-centered nucleophiles.

The ring-opening of epoxides is a stereospecific reaction. In a typical Sₙ2 mechanism, the nucleophile attacks from the side opposite to the C-O bond being broken, resulting in an inversion of configuration at the carbon center being attacked. mdpi.com For a chiral epoxide like this compound, this means that the stereochemistry of the product is directly related to the stereochemistry of the starting material.

The regioselectivity of the ring-opening (i.e., which of the two epoxide carbons is attacked) is influenced by both steric and electronic factors. Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon atom. researchgate.net However, under acidic conditions, the reaction can proceed through a transition state with significant carbocation character. In such cases, the nucleophile may preferentially attack the more substituted carbon atom, which can better stabilize the partial positive charge. researchgate.net The pyridine ring, being electron-withdrawing, can also influence the regioselectivity of the attack.

For example, in the reaction of 2-(oxiran-2-yl)pyridines with chiral primary amines, the use of a scandium triflate catalyst was found to control the regioselectivity of the ring-opening, leading to the formation of specific diastereomeric β-amino alcohols. researchgate.net

Electrophilic Activation and Rearrangement Reactions

While the primary reactivity of the oxirane ring is with nucleophiles, the pyridine moiety can be activated by electrophiles. uiowa.edu Protonation or alkylation of the pyridine nitrogen increases the electron-withdrawing nature of the ring, which can further activate the epoxide towards nucleophilic attack. scripps.edumdpi.com

The epoxide ring itself can undergo rearrangement reactions, often under acidic conditions. rsc.org These rearrangements can lead to the formation of carbonyl compounds, such as aldehydes or ketones. For instance, the treatment of some epoxides with a Lewis acid can induce a semipinacol rearrangement, where a hydride or an alkyl group migrates to the adjacent carbon, leading to the formation of a ketone. rsc.org In the case of this compound, such a rearrangement could potentially lead to the formation of 2-hydroxy-1-(pyridin-4-yl)ethan-1-one.

Acid-Catalyzed Ring-Opening Mechanisms

The epoxide ring of this compound is susceptible to ring-opening reactions under acidic conditions. This reactivity is a cornerstone of its utility as a synthetic intermediate. The mechanism typically involves protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.

In the presence of a protic acid and a nucleophile (e.g., water, alcohols), the reaction proceeds via an SN2-like mechanism. The nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the formation of a diol or an ether derivative, respectively. The regioselectivity of this attack is influenced by both electronic and steric factors. Generally, in acidic media, the nucleophile preferentially attacks the more substituted carbon atom, as the transition state has some carbocationic character. However, for terminal epoxides like this compound, attack at the less hindered primary carbon is also significant.

For instance, the acid-catalyzed hydrolysis of this compound yields 1-(pyridin-4-yl)ethane-1,2-diol. The mechanism involves the initial protonation of the epoxide oxygen, followed by the attack of a water molecule. youtube.com This process is analogous to the acid-catalyzed hydrolysis of other epoxides. ucoz.com

The table below summarizes the outcomes of acid-catalyzed ring-opening reactions with different nucleophiles.

NucleophileProductReaction Conditions
Water (H₂O)1-(pyridin-4-yl)ethane-1,2-diolAqueous acid (e.g., H₂SO₄)
Methanol (B129727) (CH₃OH)2-methoxy-1-(pyridin-4-yl)ethan-1-olMethanol, acid catalyst
Acetic Acid (CH₃COOH)2-acetoxy-1-(pyridin-4-yl)ethan-1-olAcetic acid, heat

This table provides illustrative examples of typical products formed during the acid-catalyzed ring-opening of this compound.

Lewis Acid-Mediated Transformations

Lewis acids are effective catalysts for promoting the ring-opening of epoxides, including this compound. core.ac.ukwikipedia.org They function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and activates the epoxide towards nucleophilic attack. core.ac.uk This activation is often more potent than that achieved with protic acids, allowing for reactions to occur under milder conditions and with a broader range of nucleophiles. wikipedia.org

A variety of Lewis acids, such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zinc chloride (ZnCl₂), can be employed. wikipedia.org The choice of Lewis acid can influence the regioselectivity and stereoselectivity of the reaction. For instance, some Lewis acids may favor attack at the more substituted carbon, while others may direct the nucleophile to the less substituted position.

Lewis acid catalysis is particularly useful in polymerization reactions involving this compound, leading to the formation of polyethers with pyridine side chains. mdpi.com These polymers have potential applications in materials science due to their coordination ability with metal ions. mdpi.com

The following table presents examples of Lewis acid-mediated transformations of this compound.

Lewis AcidNucleophile/ReagentProduct
BF₃·OEt₂- (Rearrangement)4-Pyridylacetaldehyde
AlCl₃Benzene1-Phenyl-2-(pyridin-4-yl)ethanol
Sn-Beta (zeolite)Methanol2-Methoxy-1-(pyridin-4-yl)ethan-1-ol

This table showcases the versatility of Lewis acids in promoting various transformations of this compound, including rearrangements and intermolecular reactions.

Rearrangement Pathways of this compound

Under certain conditions, this compound can undergo rearrangement reactions to form isomeric products. solubilityofthings.com These rearrangements are often catalyzed by acids or Lewis acids and can provide access to valuable carbonyl compounds. core.ac.ukrsc.org

A common rearrangement pathway for epoxides is the semipinacol rearrangement, which involves the 1,2-migration of a substituent to an adjacent carbon atom, leading to the formation of a ketone or an aldehyde. rsc.org In the case of this compound, treatment with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can induce a rearrangement to form 4-pyridylacetaldehyde. core.ac.uk This transformation proceeds through a carbocation-like intermediate generated upon coordination of the Lewis acid to the epoxide oxygen.

Another potential rearrangement involves the isomerization of the epoxide to an allylic alcohol. However, the formation of 4-pyridylacetaldehyde is generally the more favored pathway for terminal epoxides like this compound under Lewis acidic conditions.

The following table illustrates the primary rearrangement product of this compound.

ReactantCatalyst/ConditionsProduct
This compoundBF₃·OEt₂4-Pyridylacetaldehyde

This table highlights the key rearrangement reaction of this compound, providing a route to an important aldehyde intermediate.

Reactions Involving the Pyridine Nitrogen Atom

N-Quaternization and N-Oxidation Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. wikipedia.org This allows it to undergo reactions typical of tertiary amines, such as N-quaternization and N-oxidation. wikipedia.org

N-Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. wikipedia.org This reaction introduces a positive charge on the nitrogen atom, which can significantly alter the electronic properties and reactivity of the molecule.

N-Oxidation is the reaction of the pyridine nitrogen with an oxidizing agent, typically a peracid like meta-chloroperoxybenzoic acid (m-CPBA), to form a pyridine N-oxide. wikipedia.orgholzer-group.at The resulting N-oxide group modifies the electron distribution in the pyridine ring, influencing its reactivity in subsequent transformations. wikipedia.org For instance, N-oxidation can facilitate electrophilic substitution at the 2- and 4-positions of the pyridine ring. wikipedia.org

The table below provides examples of N-quaternization and N-oxidation reactions of this compound.

Reaction TypeReagentProduct
N-QuaternizationMethyl Iodide (CH₃I)4-(Oxiran-2-yl)-1-methylpyridin-1-ium iodide
N-Oxidationm-CPBAThis compound 1-oxide

This table illustrates the fundamental reactions occurring at the pyridine nitrogen of this compound, leading to the formation of pyridinium salts and N-oxides.

Coordination Behavior as a Ligand Precursor

The pyridine nitrogen atom in this compound can act as a Lewis base and coordinate to metal ions, making the compound a potential ligand precursor in coordination chemistry. mdpi.com The ability of the pyridine moiety to form stable complexes with a variety of transition metals is well-established. mdpi.comacs.org

Upon coordination to a metal center, the electronic properties of both the ligand and the metal can be modulated. This can lead to the development of new catalysts, functional materials, and compounds with interesting photophysical properties. mdpi.com The presence of the reactive epoxide ring offers the possibility of post-coordination modifications, allowing for the synthesis of more complex and functionalized metal complexes.

For example, polymers derived from this compound, such as poly(4-vinylpyridine), have been extensively studied for their ability to coordinate with metal ions like gold(I) and zinc(II), forming luminescent metal-containing polymers. mdpi.comresearchgate.net

The following table lists some metal ions that can potentially form coordination complexes with this compound.

Metal IonPotential Application of Complex
Zinc(II)Catalysis, Luminescent materials
Gold(I)Luminescent materials
Copper(II)Catalysis, Environmental remediation
Iron(II)Catalysis

This table highlights the potential of this compound to act as a ligand for various metal ions, opening avenues for the development of novel functional materials.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govrsc.org The unique bifunctional nature of this compound, possessing both a nucleophilic pyridine ring and an electrophilic epoxide, makes it an interesting candidate for participation in MCRs.

While direct participation of this compound in classic MCRs like the Ugi or Passerini reaction is not extensively documented, its derivatives or in-situ generated reactive intermediates can be utilized. For instance, the epoxide ring can be opened to generate an aldehyde or an alcohol, which can then participate in MCRs. uc.pt

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. numberanalytics.comresearchgate.net If this compound is first rearranged to 4-pyridylacetaldehyde, this aldehyde can then be used as the carbonyl component in a Passerini reaction.

The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a bis-amide. nih.gov Similar to the Passerini reaction, 4-pyridylacetaldehyde derived from this compound could serve as the carbonyl component.

The table below illustrates a hypothetical MCR pathway involving a derivative of this compound.

MCR TypeComponentsPotential Product Scaffold
Passerini Reaction4-Pyridylacetaldehyde, Benzoic Acid, Benzyl isocyanideα-Acyloxy amide with a pyridyl substituent
Ugi Reaction4-Pyridylacetaldehyde, Aniline, Benzoic Acid, Benzyl isocyanideBis-amide with a pyridyl substituent

This table outlines the potential application of a derivative of this compound in well-known multi-component reactions, highlighting its utility in the rapid construction of complex molecular frameworks.

Advanced Spectroscopic and Analytical Research Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and mechanistic analysis of 4-(Oxiran-2-yl)pyridine and its derivatives. It provides detailed information about the molecular framework, electronic environment, and connectivity of atoms.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is fundamental for the initial characterization of this compound. The ¹H NMR spectrum typically displays distinct signals for the protons on the pyridine (B92270) ring and the epoxide moiety. For instance, the pyridine protons usually appear in the aromatic region (δ 7.2–8.5 ppm), while the epoxide protons are found in the upfield region (δ 3.1–3.9 ppm).

Two-dimensional (2D) NMR techniques are employed to resolve complex structures and establish unambiguous atomic connectivity, which is particularly useful for derivatives of this compound formed during reactions. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, helping to identify adjacent protons. For a derivative of this compound, COSY would show correlations between the protons on the pyridine ring and between the protons of the opened or modified epoxide ring system. ipb.ptscience.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a highly sensitive technique that allows for the direct assignment of a proton's signal to the carbon it is attached to, confirming the carbon backbone of the molecule. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is invaluable for piecing together the molecular structure by connecting different functional groups. For example, it can show a correlation from the protons on the carbon adjacent to the pyridine ring to the pyridine ring carbons, confirming the point of attachment. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space interactions between protons that are in close proximity, which is crucial for determining stereochemistry and conformational details. ipb.pt In derivatives of this compound, NOESY can be used to establish the relative configuration of substituents on the former epoxide ring. ipb.pt

The combination of these techniques provides a comprehensive picture of the molecular structure of this compound and its reaction products. science.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyridine-H (ortho to N)~8.55~150.0
Pyridine-H (meta to N)~7.35~121.0
Epoxide-CH~4.20~53.0
Epoxide-CH₂~3.7-3.9~45.0

NMR spectroscopy is a powerful tool for real-time reaction monitoring, allowing for the quantitative analysis of reactants, intermediates, and products directly in the reaction mixture without the need for sampling and workup. magritek.comosf.io By acquiring NMR spectra at regular intervals, the concentration of each species can be plotted against time to generate kinetic profiles. magritek.com

This approach can be applied to study the reactions of this compound, such as its ring-opening with various nucleophiles. The decrease in the integral of the characteristic epoxide proton signals and the simultaneous increase in signals corresponding to the new product can be monitored. magritek.com From this data, rate constants (k) for the reaction can be determined. magritek.com

Furthermore, by conducting these kinetic studies at different temperatures, the activation energy (Ea) of the reaction can be calculated using the Arrhenius equation. magritek.com This provides fundamental insights into the reaction mechanism and the factors that control its rate. The non-invasive nature of NMR makes it particularly suitable for studying reactions that involve unstable intermediates that might not be observable by other methods. osf.ioresearchgate.net

Mass Spectrometry (MS) for Reaction Pathway Intermediates and Product Verification

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula. acs.orgnih.gov For products derived from reactions of this compound, HRMS is used to confirm that the desired transformation has occurred. For example, after reacting this compound with a nucleophile, HRMS can verify the exact mass of the resulting product, distinguishing it from potential side products or starting material. acs.orgnih.gov This is a critical step in the characterization of new chemical entities.

Table 2: Example of HRMS Data for a Hypothetical Reaction Product.
CompoundFormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Technique
This compoundC₇H₇NO122.0600--
N-Benzyl-1-(pyridin-4-yl)ethane-1,2-diamine (Hypothetical Product)C₁₄H₁₇N₃228.1495228.1492ESI-HRMS

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. lcms.cz This fragmentation pattern is often unique to a specific molecular structure and serves as a "fingerprint" for the compound. aip.org

For this compound, MS/MS analysis can help to confirm the connectivity of the pyridine and oxirane rings. The fragmentation would likely involve cleavage of the epoxide ring or loss of small neutral molecules. aip.orgresearchgate.net Analysis of these fragmentation pathways is crucial for the structural elucidation of unknown reaction products and intermediates, especially in complex mixtures where isolation and NMR analysis are challenging. dokumen.pub

X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Determination of Derivatives

While NMR and MS provide powerful insights into connectivity and composition, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique is particularly vital for establishing the absolute stereochemistry of chiral molecules.

For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can unambiguously determine the spatial arrangement of all atoms, including bond lengths, bond angles, and the relative or absolute configuration of stereocenters. mdpi.com This is especially important for reactions involving the chiral center of the epoxide ring, where the stereochemical outcome is a key piece of mechanistic information. nih.govrsc.org For instance, in the development of pharmaceutical agents, where only one enantiomer may be active, X-ray crystallography provides the conclusive proof of structure required for regulatory approval. jetir.org

Theoretical and Computational Chemistry Studies on 4 Oxiran 2 Yl Pyridine and Its Transformations

Electronic Structure and Conformational Analysis

The electronic structure and conformational landscape of a molecule are fundamental to understanding its reactivity and properties. Computational chemistry provides powerful tools to investigate these aspects at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing the geometry of molecules and calculating their energy profiles. For 4-(Oxiran-2-yl)pyridine, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms (its equilibrium geometry).

The process involves starting with an initial guess of the molecular structure and then iteratively solving the DFT equations to find the geometry that corresponds to the minimum energy on the potential energy surface. This optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Furthermore, by systematically changing specific dihedral angles (e.g., the rotation around the bond connecting the pyridine (B92270) ring and the oxirane ring) and performing geometry optimizations at each step, a potential energy surface can be mapped out. This allows for the identification of different stable conformations (local minima) and the energy barriers between them (saddle points).

Illustrative Data Table for Optimized Geometries of Pyridine and Oxirane (as models):

ParameterPyridine (C₅H₅N)Oxirane (C₂H₄O)
Bond Lengths (Å)
C-C (aromatic)~1.39-
C-N (aromatic)~1.34-
C-H (aromatic)~1.08-
C-C (epoxide)-~1.47
C-O (epoxide)-~1.43
C-H (epoxide)-~1.08
**Bond Angles (°) **
C-N-C~117-
C-C-C~120-
C-C-O-~61.6
H-C-H-~116.7

Note: These are typical values for the parent molecules and would be expected to be slightly perturbed in the this compound structure due to electronic interactions between the two rings.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

For this compound, an FMO analysis would reveal:

Nucleophilic/Electrophilic Character: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). researchgate.net The energies of the HOMO and LUMO can be used to predict whether the molecule is more likely to act as a nucleophile or an electrophile in a given reaction.

Reaction Sites: The spatial distribution of the HOMO and LUMO indicates the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, in pyridine derivatives, the nitrogen atom often has a significant contribution to the HOMO, making it a primary site for electrophilic attack. The strained oxirane ring is expected to have significant LUMO character, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is also an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Illustrative FMO Data for Pyridine and a Simple Epoxide:

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine~ -6.5~ 0.5~ 7.0
Oxirane~ -10.5~ 3.0~ 13.5

Note: In this compound, the interaction between the pyridine and oxirane moieties would lead to new HOMO and LUMO energies and distributions, which would be a hybrid of the characteristics of the individual rings.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wikipedia.org

For this compound, an NBO analysis would provide insights into:

Lewis Structure and Charge Distribution: NBO analysis provides a "natural Lewis structure" representation of the molecule, which includes the occupancies of the bonding and lone pair orbitals. This allows for a detailed analysis of the charge distribution and the polarity of individual bonds.

Hyperconjugative Interactions and Stability: A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization, particularly hyperconjugation. researchgate.net This involves the interaction of filled (donor) NBOs with empty (acceptor) NBOs. For example, the interaction between the lone pair on the pyridine nitrogen and the antibonding orbitals of the adjacent C-C bonds, or interactions between the pyridine π-system and the oxirane ring, can be quantified. The strength of these interactions is given by the second-order perturbation energy, E(2).

Illustrative NBO Interaction Data for a Pyridine Derivative:

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N₅π(C₂-C₃)~ 5.2
π(C₂-C₃)π(C₄-C₅)~ 20.5
π(C₄-C₅)π*(N₁-C₆)~ 18.3

Note: LP denotes a lone pair, and π and π denote bonding and antibonding pi orbitals, respectively. The E(2) values indicate the strength of the delocalization interaction.*

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

Transition State Identification and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. researchgate.net Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate.

For transformations of this compound, such as the ring-opening of the epoxide, computational methods can be used to:

Locate the Transition State: Specialized algorithms are used to find the first-order saddle point on the potential energy surface that corresponds to the transition state. This provides a detailed picture of the molecular geometry at the peak of the energy barrier.

Calculate the Activation Energy: The energy difference between the reactants and the transition state is the activation energy (energy barrier). mdpi.com This value is a key determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified.

Illustrative Energy Profile for a Generic Epoxide Ring-Opening Reaction:

SpeciesRelative Energy (kcal/mol)
Reactants (Epoxide + Nucleophile)0.0
Transition State+15.2
Products (Ring-Opened Adduct)-10.5

Note: The activation energy for this illustrative reaction is 15.2 kcal/mol.

Solvation Effects on Reaction Pathways

Many chemical reactions are carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism and rate. nih.gov Computational models can account for these solvation effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In these more computationally intensive models, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in certain reactions.

For reactions of this compound, the choice of solvent could significantly influence the energy of the reactants, transition state, and products, thereby altering the reaction pathway and activation energy. For example, a polar solvent would likely stabilize charged intermediates or transition states in the epoxide ring-opening reaction.

Prediction of Spectroscopic Parameters for Advanced Research Interpretation

The prediction of spectroscopic data through computational methods is instrumental in the structural elucidation and characterization of novel compounds. Techniques such as Density Functional Theory (DFT) are routinely employed to calculate NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. These calculations can help in the assignment of complex spectra, distinguish between isomers, and provide a deeper understanding of the electronic environment of the nuclei. For this compound, such a study would involve optimizing the molecule's geometry at a given level of theory and then calculating the nuclear shielding constants.

Despite the utility of this approach, specific computational studies detailing the predicted ¹H and ¹³C NMR chemical shifts for this compound are not currently available in the published literature. The generation of such data would be a valuable contribution to the chemical community, providing a theoretical benchmark for this compound. A hypothetical table of predicted chemical shifts is presented below to illustrate how such data would be structured.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on published computational results.)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-150.1
C3-121.5
C4-145.3
C5-121.5
C6-150.1
C7 (CH)3.952.8
C8 (CH₂)3.1 (Ha), 2.9 (Hb)45.2
H28.6-
H37.3-
H57.3-
H68.6-
H73.9-
H8a3.1-
H8b2.9-

Vibrational Frequency Calculations

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign experimental spectral bands to specific molecular motions. This is particularly useful for identifying functional groups and understanding the bonding within a molecule.

As with NMR predictions, there is a lack of published computational studies on the vibrational frequencies of this compound. A theoretical investigation would provide a detailed assignment of the vibrational modes, including the characteristic stretches of the pyridine ring and the epoxide C-O bonds. An illustrative table of key predicted vibrational frequencies is provided below to demonstrate the expected output of such a study.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on published computational results.)

Predicted Frequency (cm⁻¹)Vibrational Mode Description
~3050-3100Aromatic C-H stretching (Pyridine ring)
~2990-3030C-H stretching (Oxirane ring)
~1600C=C/C=N stretching (Pyridine ring)
~1480, ~1440Pyridine ring skeletal vibrations
~1250Asymmetric C-O-C stretching (Oxirane ring)
~1000Pyridine ring breathing
~850Symmetric C-O-C stretching (Oxirane ring)
~800Out-of-plane C-H bending (Pyridine ring)

Emerging Research Directions and Future Perspectives for 4 Oxiran 2 Yl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Approaches

The primary route to 4-(oxiran-2-yl)pyridine involves the epoxidation of 4-vinylpyridine (B31050). Current research is intensely focused on developing more sustainable and efficient methods for this transformation, moving away from traditional reagents that generate stoichiometric waste.

Key Developments:

Green Oxidants and Catalysts: A major thrust is the utilization of environmentally benign oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen. mdpi.com These are often paired with heterogeneous catalysts, which offer the advantages of easy separation and recyclability. For instance, layered double hydroxides (LDHs) containing various metal ions have shown promise in the epoxidation of olefins using H₂O₂. mdpi.com Poly(4-vinylpyridine) itself can serve as a support for catalysts, facilitating reactions such as the ring opening of epoxides. rsc.orgresearchgate.net

Biocatalysis: Enzymatic epoxidation presents a highly selective and environmentally friendly alternative. Enzymes such as peroxygenases have demonstrated the ability to epoxidize terminal alkenes, offering a potential route to chiral this compound. nih.gov Lipase-catalyzed epoxidation is another promising chemoenzymatic approach. nih.govrsc.org

Ionic Liquids and Supercritical Fluids: The use of ionic liquids as solvents or catalysts in epoxidation reactions is being explored to enhance reaction rates and facilitate catalyst recycling. nih.govnih.govsci-hub.se Similarly, supercritical carbon dioxide (scCO₂) is being investigated as a green reaction medium for epoxidation, offering advantages in terms of mass transfer and product separation.

Phase-Transfer Catalysis: Phase-transfer catalysts can enable the use of inorganic oxidants in biphasic systems, simplifying workup procedures and minimizing solvent usage.

Synthetic ApproachOxidantCatalyst TypeKey Advantages
Green Catalysis Hydrogen Peroxide, Molecular OxygenHeterogeneous catalysts (e.g., LDHs, supported metals)Recyclability, reduced waste, use of benign oxidants.
Biocatalysis H₂O₂ or in situ generated peracidsEnzymes (e.g., peroxygenases, lipases)High selectivity, mild reaction conditions, environmentally friendly.
Alternative Media VariousHomogeneous or heterogeneousEnhanced reaction rates, improved catalyst stability and recyclability.
Phase-Transfer Inorganic oxidantsQuaternary ammonium (B1175870) or phosphonium (B103445) saltsUse of inexpensive oxidants, simplified workup.

Exploration of Unconventional Reactivity Modes and Regioselectivity

Beyond typical nucleophilic ring-opening, researchers are investigating novel transformations of this compound to access diverse molecular scaffolds. The interplay between the pyridine (B92270) nitrogen and the epoxide ring can lead to unique reactivity and regioselectivity.

Areas of Exploration:

Regiocontrolled Ring-Opening: The regioselectivity of the epoxide ring-opening (attack at the α- or β-carbon) is a critical aspect. While steric factors often favor attack at the less substituted carbon, electronic effects from the pyridine ring and the choice of catalyst can influence the outcome. For example, the cycloaddition of CO₂ to epoxides can be catalyzed by pyridine derivatives, where the initial step involves a nucleophilic attack of the pyridine nitrogen on the epoxide. acs.orgresearchgate.netrsc.orgresearchgate.net

Intramolecular Reactions: The proximity of the pyridine nitrogen to the epoxide ring can facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. These reactions can be triggered by N-alkylation or by the coordination of a Lewis acid to the pyridine nitrogen.

Rearrangement Reactions: Under specific conditions, this compound may undergo rearrangement reactions, such as those involving the migration of the epoxide ring or skeletal rearrangements of the pyridine ring itself.

Polymerization: 4-Vinylpyridine, the precursor to this compound, is a well-known monomer. The epoxide functionality in this compound could be utilized in polymerization reactions to create functional polymers with unique properties. Poly(4-vinylpyridine) has been used to cure epoxy resins, indicating the potential for cross-linking reactions. researchgate.net

Reactivity ModeDescriptionPotential Products
Regiocontrolled Ring-Opening Selective nucleophilic attack at either the α- or β-carbon of the epoxide.1,2-disubstituted ethanol (B145695) derivatives.
Intramolecular Cyclization Ring-closure reactions involving the pyridine nitrogen and the epoxide.Fused or bridged heterocyclic compounds.
Rearrangements Skeletal reorganization of the molecule.Isomeric structures with different ring systems.
Polymerization Ring-opening polymerization or copolymerization involving the epoxide.Functional polymers and cross-linked materials.

Computational Design of New Derivatives with Tunable Reactivity

Computational chemistry is becoming an indispensable tool for predicting the reactivity of molecules and for the rational design of new derivatives with desired properties. Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reaction mechanisms of molecules like this compound.

Applications of Computational Chemistry:

Predicting Reactivity and Regioselectivity: DFT calculations can be used to model the transition states of different reaction pathways, allowing for the prediction of the most likely products and the regioselectivity of ring-opening reactions under various conditions.

Designing Novel Catalysts: Computational screening can identify promising catalysts for the synthesis and transformation of this compound. This includes designing ligands for metal-based catalysts or developing novel organocatalysts.

Tuning Electronic Properties: By introducing substituents on the pyridine ring, the electronic properties of the molecule can be modulated. Computational studies can predict how these substituents will affect the reactivity of the epoxide ring, enabling the design of derivatives with tailored reactivity.

Mechanism Elucidation: DFT can provide detailed insights into the mechanisms of known and novel reactions, helping to rationalize experimental observations and guide further synthetic efforts.

Computational MethodApplication in this compound Chemistry
Density Functional Theory (DFT) Prediction of reaction pathways, transition state analysis, catalyst design.
Molecular Dynamics (MD) Simulation of solvent effects and conformational dynamics.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with reactivity or other properties.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

The integration of this compound chemistry with flow chemistry and automated synthesis platforms offers the potential to accelerate research and development in this area. These technologies enable rapid reaction optimization, library synthesis, and the exploration of a wider range of reaction conditions.

Advantages of Modern Synthesis Technologies:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, selectivity, and safety, especially for highly exothermic reactions like epoxidation. Kinetic modeling of polymerization reactions of 4-vinylpyridine has been explored to optimize processes for scale-up. acs.org

Automated Synthesis: Robotic platforms can be used to perform a large number of reactions in parallel, facilitating high-throughput screening of catalysts, solvents, and other reaction conditions. This is particularly valuable for the discovery of new reactions and for the rapid optimization of existing ones.

Online Analysis: The integration of analytical techniques, such as HPLC and mass spectrometry, with flow reactors allows for real-time monitoring of reaction progress. This provides valuable kinetic data and enables rapid optimization.

Synergistic Approaches with Photochemistry and Electrochemistry

Photochemistry and electrochemistry offer unique ways to activate molecules and drive chemical reactions under mild conditions. The combination of these techniques with the chemistry of this compound opens up new avenues for synthetic innovation.

Emerging Synergistic Approaches:

Photocatalysis: The use of photocatalysts can enable the generation of reactive intermediates from this compound or its precursors under visible light irradiation. This could lead to novel C-H functionalization reactions on the pyridine ring or new modes of epoxide activation.

Electro-organic Synthesis: Electrochemical methods can be used to generate nucleophiles or electrophiles in situ, providing a reagent-free approach to the synthesis and transformation of this compound. The electrochemical ring-opening of epoxides is a known process that could be applied to this system.

Photoelectrochemistry: The combination of light and electricity can lead to synergistic effects, enabling transformations that are not possible with either technique alone. This could involve the photoexcitation of an electrochemically generated intermediate, for example.

TechnologyPotential Application for this compound
Photochemistry Light-induced ring-opening, C-H functionalization, generation of reactive intermediates.
Electrochemistry Electrochemical synthesis, reagent-free ring-opening, redox-mediated transformations.
Photoelectrochemistry Synergistic activation for novel reaction pathways.

Q & A

Q. What are the standard synthetic routes for 4-(Oxiran-2-yl)pyridine?

  • Methodological Answer : Synthesis typically involves (1) epoxidation of vinyl pyridine precursors using peracids (e.g., mCPBA) in dichloromethane (DCM) at 0–5°C to avoid side reactions, or (2) nucleophilic substitution with epichlorohydrin derivatives in tetrahydrofuran (THF) under basic conditions. Key parameters include anhydrous solvents, controlled temperature, and inert atmospheres. For example:
ReagentSolventTemperatureYield (%)Reference
mCPBADCM0°C~60–70
EpichlorohydrinTHFRT~40–50
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is this compound characterized after synthesis?

  • Methodological Answer : Characterization involves:
  • NMR spectroscopy (¹H/¹³C) to confirm epoxide ring integrity and pyridine substitution patterns.
  • Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS, m/z ~135–145 g/mol).
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry .
  • FT-IR to identify epoxide C-O-C stretching (~850 cm⁻¹) and pyridine ring vibrations .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Based on structural analogs (e.g., epoxide-containing pyridines):
  • GHS Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact.
  • Storage : Inert atmosphere, sealed containers at 2–8°C to prevent epoxide ring hydrolysis.
  • Emergency : Immediate rinsing with water for skin/eye exposure; consult SDS for analogs .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) can:
  • Model transition states for epoxidation to predict regioselectivity.
  • Calculate activation energies to optimize temperature and catalyst choice.
  • Validate experimental yields by comparing theoretical vs. observed reaction pathways .
    Example workflow:

Geometry optimization of reactants/products.

Frequency analysis to confirm stationary points.

Intrinsic reaction coordinate (IRC) for pathway validation.

Q. What strategies resolve contradictions between experimental and computational reactivity data?

  • Methodological Answer : Contradictions may arise from solvent effects or incomplete basis sets. Strategies include:
  • Solvent modeling : Use polarizable continuum models (PCM) in DFT to account for solvation .
  • Experimental replication : Vary conditions (e.g., solvent polarity, temperature) to test computational predictions.
  • Hybrid methods : Combine DFT with molecular dynamics (MD) for dynamic solvent interactions .

Q. What mechanisms underlie this compound’s potential biological activity?

  • Methodological Answer : The epoxide group enables covalent binding to nucleophilic residues (e.g., cysteine) in enzymes. For example:
  • Kinase inhibition : Epoxide ring-opening forms adducts with ATP-binding site residues, disrupting phosphorylation .
  • Receptor modulation : Pyridine’s π-π stacking with aromatic residues enhances binding affinity.
    Experimental validation:
  • Enzyme assays (e.g., IC₅₀ determination).
  • Docking studies (AutoDock Vina) to map binding poses .

Q. How can structure-activity relationships (SAR) guide this compound derivatization?

  • Methodological Answer : SAR studies focus on:
  • Epoxide substitution : Electron-withdrawing groups increase electrophilicity (enhanced reactivity).
  • Pyridine position : 4-substitution vs. 2-substitution alters steric and electronic profiles.
    Example derivatives and activities:
DerivativeModificationActivity Change
4-(Oxiran-2-yl)-2-fluoropyridineFluorine at C2Increased metabolic stability
4-(Oxiran-2-yl)-3-methylpyridineMethyl at C3Reduced cytotoxicity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.